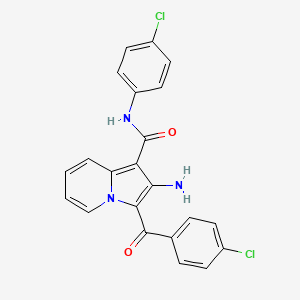

![molecular formula C16H19N5O2 B2638291 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1448038-10-5](/img/structure/B2638291.png)

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of “N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core has been the focus of considerable efforts in the past decade, aiming to improve the ecological impact of the classical schemes . The most efficient and widely applied modern methods are organized into sections covering the main metal-free methods structured by the type of the reacting species .科学的研究の応用

Antitubercular Activity : Research has shown that compounds similar to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit promising antitubercular activity. For example, a study involving N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant in vitro activity against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis (Linhu Li et al., 2020).

Chemical Synthesis and Reactivity : The chemical synthesis and reactivity of compounds with structural similarities to N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored. For instance, studies on the functionalization reactions of related compounds provide insights into the diverse chemical transformations these compounds can undergo (İ. Yıldırım et al., 2005).

Green Synthesis and Antimicrobial Activity : Another area of interest is the green synthesis of related compounds and their antimicrobial properties. A study on N-arylimidazo[1,2-a]pyrazine-2-carboxamides, synthesized under microwave irradiation, showed promising antimicrobial activity, highlighting the potential of these compounds in antibacterial applications (B. Jyothi & N. Madhavi, 2019).

Synthesis of Heterocyclic Compounds : The role of imidazo[1,2-a]pyridine derivatives in the synthesis of various heterocyclic compounds has been studied. These compounds serve as key intermediates in the synthesis of more complex molecules with potential pharmaceutical applications (Y. Tamura et al., 1973).

Microwave-Assisted Domino Reaction : The synthesis of imidazo[1,2-a]pyridines through microwave-assisted domino reactions demonstrates a novel method for the rapid and efficient generation of these compounds. This approach offers high chemo- and regioselectivity, making it an attractive strategy for the synthesis of imidazo[1,2-a]pyridine derivatives (Ming Li et al., 2014).

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have a broad spectrum of biological activity .

Mode of Action

It’s worth noting that the functionalization of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines, which share a similar structure, can be functionalized through radical reactions .

Result of Action

Compounds with similar structures have been reported to exhibit antiproliferative activity, which significantly decreased when a certain substituent group was an alkyl .

Action Environment

It’s known that the synthesis of similar compounds can be achieved under different reaction conditions .

特性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-4-20(16(22)13-11-19(2)18-15(13)23-3)10-12-9-17-14-7-5-6-8-21(12)14/h5-9,11H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTHNQOCVRXJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

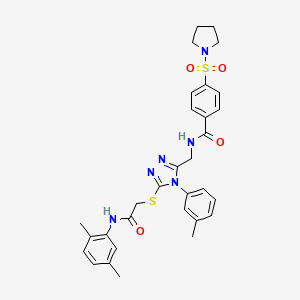

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)

![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)

![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)

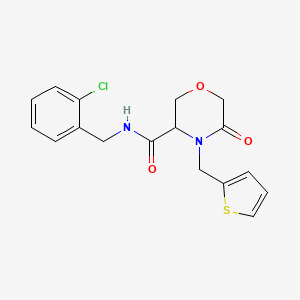

![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2638227.png)

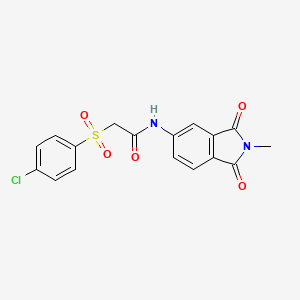

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2638231.png)